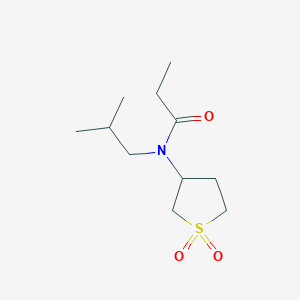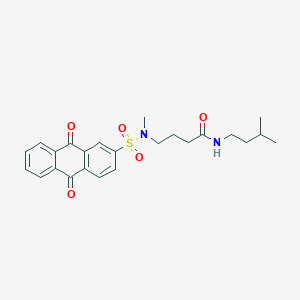
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide, also known as AF-219, is a small molecule drug that has been developed for the treatment of chronic cough. Chronic cough is a common condition that affects millions of people worldwide and is often associated with underlying respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and postnasal drip syndrome. AF-219 has been shown to be effective in reducing cough frequency and severity, making it a promising treatment option for patients with chronic cough.
Applications De Recherche Scientifique
Cytotoxic Activities Against Cancer Cell Lines
Several studies have investigated the cytotoxic properties of benzamide and sulfonamide derivatives against various cancer cell lines. For instance, Gurdal et al. (2013) synthesized benzhydrylpiperazine derivatives, including sulfonamide derivatives, and screened them for in vitro cytotoxic activities against hepatocellular, breast, and colorectal cancer cell lines. Their findings revealed that benzamide derivatives exhibited high cytotoxic activity, whereas sulfonamide derivatives showed variable growth inhibition rates (Gurdal, E. E., Yarim, M., Durmaz, I., & Cetin-Atalay, R., 2013).
Role in Enzymatic Inhibition
Sulfonamide derivatives have been identified as potent inhibitors of carbonic anhydrase I and II. Bilginer et al. (2019) synthesized compounds incorporating benzenesulfonamide moieties and evaluated their inhibitory effects on human isoforms hCA I and II, finding that the 4-fluoro substituted derivative was particularly effective (Bilginer, S., Gonder, B., Gul, H., Kaya, R., Gulcin, I., Anıl, B., & Supuran, C., 2019).
Pharmacological Screening for Biological Activities
Patel et al. (2009) focused on synthesizing fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening, including antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities. This study highlights the versatile potential of sulfonamide derivatives in pharmacological applications (Patel, S., Sreenivasa, G., Jayachandran, E., & Kumar, K. J., 2009).
Exploration of Antimalarial and Antiviral Potentials
Research by Fahim and Ismael (2021) investigated antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies. Their work provides a foundation for exploring sulfonamide derivatives in the treatment of infectious diseases (Fahim, A. M. & Ismael, E. H. I., 2021).
Contributions to Drug Development
The stereospecific reduction of a kinesin spindle protein inhibitor highlights the importance of sulfonamide derivatives in the development of novel pharmaceuticals. Li et al. (2010) detailed the metabolic interconversion between a potent inhibitor and its biologically active metabolite in human tissues, providing insights into the drug development process (Li, C., Lu, B., Garbaccio, R., Tasber, E. S., Fraley, M., Hartman, G., Ye, J., Harrelson, J., & Prueksaritanont, T., 2010).
Propriétés
IUPAC Name |
3-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(24)22-8-10-23(11-9-22)28(26,27)18-7-2-4-15(12-18)19(25)21-17-6-3-5-16(20)13-17/h2-7,12-13H,8-11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHWJYCMEWOEPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-acetylpiperazin-1-yl)sulfonyl)-N-(3-fluorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

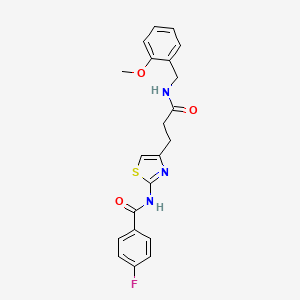



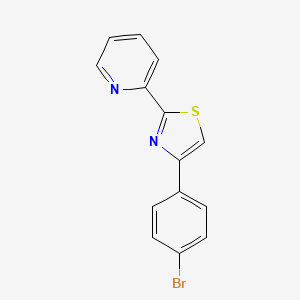
![2-(4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2370751.png)
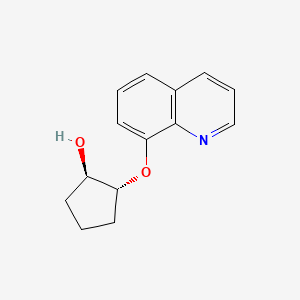
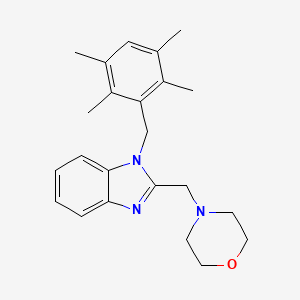


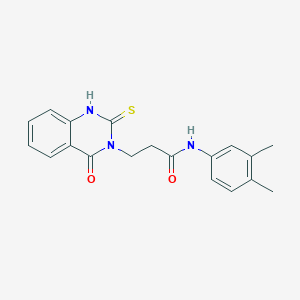
![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
